2-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylacetonitrile
Description
2-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylacetonitrile is a nitrile-containing organic compound featuring a pyridine core substituted with chlorine and trifluoromethyl groups at positions 6 and 5, respectively. The acetonitrile moiety is attached to the pyridine ring at position 2, with an additional phenyl group bonded to the acetonitrile carbon. Such compounds are often explored in pharmaceutical and agrochemical research for their bioactivity and resistance to degradation .
Properties
IUPAC Name |
2-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2/c15-13-11(14(16,17)18)6-7-12(20-13)10(8-19)9-4-2-1-3-5-9/h1-7,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRHOIHJYAPIMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=NC(=C(C=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target proteins in the cytoskeleton of certain organisms .
Mode of Action
It is speculated that it may affect spectrin-like proteins in the cytoskeleton of certain organisms . This interaction could lead to changes in the organism’s cellular structure and function .
Biochemical Pathways
It is known that similar compounds can inhibit the growth of strains that are resistant to certain fungicides .
Result of Action
It is known that similar compounds can inhibit the growth of certain organisms .
Action Environment
It is known that similar compounds can exhibit some systemic activity as they move through certain parts of organisms .
Biological Activity
2-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylacetonitrile is a synthetic compound that has garnered attention for its potential biological activities. This compound features a pyridine ring with chloro and trifluoromethyl substitutions, which may influence its pharmacological properties. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂ClF₃N |
| Molecular Weight | 303.72 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially improving the compound's efficacy as a pharmaceutical agent.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown enhanced activity against various bacterial strains due to their ability to disrupt cellular membranes and inhibit essential metabolic pathways .
Enzyme Inhibition
The compound may act as an enzyme inhibitor. Research has demonstrated that similar pyridine derivatives can inhibit enzymes involved in critical biological processes, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). The inhibition of these enzymes is crucial for developing treatments for neurodegenerative diseases and mood disorders .
Cytotoxicity Studies
Cytotoxicity assays have been performed on various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). Preliminary results suggest that this compound exhibits selective cytotoxicity, leading to apoptosis in cancer cells while sparing normal cells. The IC50 values obtained from these studies indicate a promising therapeutic index .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 10.5 | Induction of apoptosis |
| MCF7 | 8.3 | Cell cycle arrest |
Case Studies
- Case Study on Neuroprotective Effects :
- Anticancer Activity :
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on aromatic core type, substituent positions, and functional groups. Below is a detailed comparison:
Structural Comparison
Physicochemical and Functional Implications
The benzene-based analog () lacks the pyridine’s nitrogen atom, reducing polarity and possibly enhancing membrane permeability in biological systems .
Substituent Positioning :
- The 6-Cl, 5-CF₃ arrangement on pyridine in the target compound creates steric hindrance and electronic effects distinct from the 5-Cl, 2-CF₃ configuration on benzene in . This impacts reactivity and binding affinity in molecular targets .
Functional Group Variations :
- The acetonitrile-phenyl group in the target compound increases molecular weight (MW ≈ 312 g/mol) and lipophilicity (calculated logP ≈ 3.5) compared to simpler nitriles (e.g., : MW ≈ 235 g/mol, logP ≈ 2.8).
- The ketone group in ’s compound may participate in redox reactions or serve as a synthetic intermediate, unlike the nitrile group, which is typically stable under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
